7alpha-OCOCH2Ph-ginkgolide B
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Overview
Description
7alpha-OCOCH2Ph-ginkgolide B is a derivative of ginkgolide B, a natural product isolated from the leaves of the Ginkgo biloba tree. Ginkgolides are known for their unique chemical structure and various pharmacological activities, including anti-inflammatory, anti-allergic, antioxidant, and neuroprotective effects .
Preparation Methods
The synthesis of 7alpha-OCOCH2Ph-ginkgolide B involves the esterification of ginkgolide B at the 7alpha position with a phenylacetyl group. The reaction typically requires the use of a suitable esterification reagent, such as phenylacetic acid, in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and a base such as dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial production methods for ginkgolide B derivatives often involve large-scale extraction from Ginkgo biloba leaves, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure ginkgolide B, which is then subjected to chemical reactions to produce the desired derivatives .
Chemical Reactions Analysis
7alpha-OCOCH2Ph-ginkgolide B undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the phenylacetyl group, forming new derivatives
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other ginkgolide derivatives and related compounds.
Mechanism of Action
The mechanism of action of 7alpha-OCOCH2Ph-ginkgolide B involves its interaction with molecular targets such as the platelet-activating factor receptor (PAFR). By antagonizing PAFR, the compound inhibits the PAF signaling pathway, which is involved in various inflammatory and immune responses. This inhibition leads to reduced inflammation, decreased platelet aggregation, and neuroprotection .
Comparison with Similar Compounds
7alpha-OCOCH2Ph-ginkgolide B is unique among ginkgolide derivatives due to its specific esterification at the 7alpha position. Similar compounds include:
Ginkgolide A: Another ginkgolide with similar pharmacological properties but different structural features.
Ginkgolide C: Known for its potent anti-inflammatory and neuroprotective effects.
Bilobalide: A sesquiterpene lactone also derived from Ginkgo biloba, with distinct neuroprotective properties
Properties
Molecular Formula |
C28H30O12 |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
[(1S,6R,9S,13S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-5,15,18-trioxo-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecan-9-yl] 2-phenylacetate |
InChI |
InChI=1S/C28H30O12/c1-11-20(32)37-19-16(30)26-18-14(36-13(29)10-12-8-6-5-7-9-12)15(24(2,3)4)25(26)17(31)21(33)39-23(25)40-28(26,22(34)38-18)27(11,19)35/h5-9,11,14-19,23,30-31,35H,10H2,1-4H3/t11?,14-,15?,16?,17-,18?,19-,23?,25?,26?,27+,28-/m0/s1 |
InChI Key |
IYWGNBBAQNQGIC-MAVMKJRYSA-N |
Isomeric SMILES |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5OC(=O)CC7=CC=CC=C7)C(C)(C)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5OC(=O)CC7=CC=CC=C7)C(C)(C)C)C(C(=O)OC6O4)O)O |
Origin of Product |
United States |
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